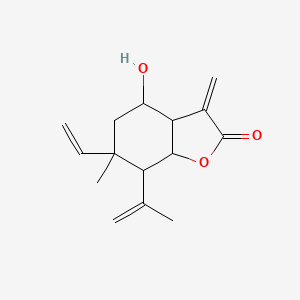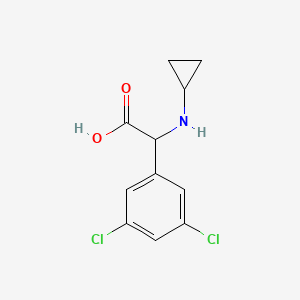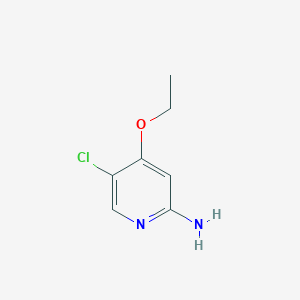
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound with a molecular formula of C12H16ClNO3S and a molecular weight of 289.78 g/mol . This compound is characterized by the presence of a pyrazole ring, a thiophene ring with a sulfone group, and a chloroacetyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate chlorinating agent.
Introduction of the thiophene ring: The thiophene ring with a sulfone group can be introduced through a nucleophilic substitution reaction.
Formation of the chloroacetyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloroacetyl group, converting it to an alcohol or a corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can take place at the chloroacetyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: This compound has a pyrrole ring instead of a pyrazole ring.
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide: This compound has a furan ring and a carboxamide group in addition to the pyrazole and thiophene rings.
Propiedades
Fórmula molecular |
C11H15ClN2O3S |
|---|---|
Peso molecular |
290.77 g/mol |
Nombre IUPAC |
2-chloro-1-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C11H15ClN2O3S/c1-7-11(10(15)5-12)8(2)14(13-7)9-3-4-18(16,17)6-9/h9H,3-6H2,1-2H3 |
Clave InChI |
VEQMDBFUBDADIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



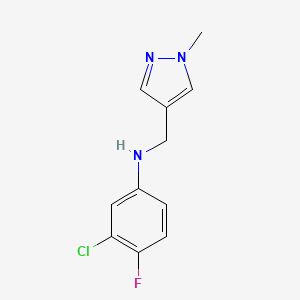


![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)

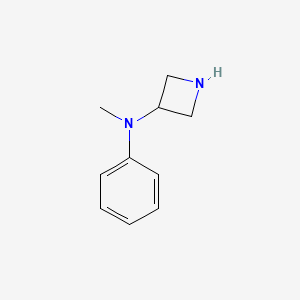
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)

